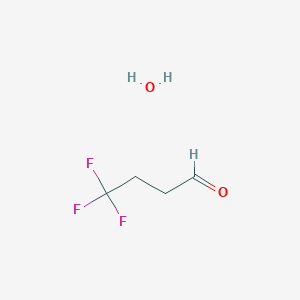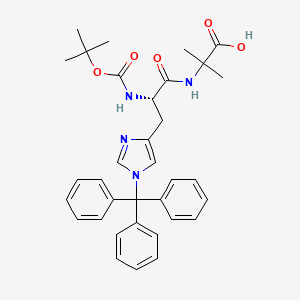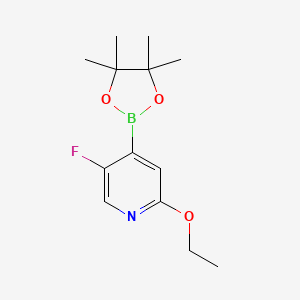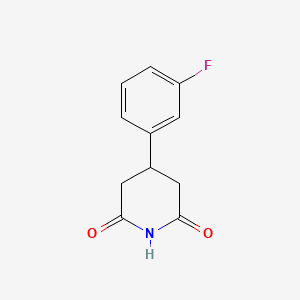
4-(3-Fluorophenyl)piperidine-2,6-dione
Overview
Description
4-(3-Fluorophenyl)piperidine-2,6-dione is a heterocyclic compound with the molecular formula C11H10FNO2 and a molecular weight of 207.20 g/mol This compound is characterized by a piperidine ring substituted with a fluorophenyl group at the 4-position and keto groups at the 2 and 6 positions
Preparation Methods
The synthesis of 4-(3-Fluorophenyl)piperidine-2,6-dione can be achieved through several methods. One efficient method involves the use of abundant acetates and acrylamides as starting materials, with potassium tert-butoxide as a promoter. This process involves Michael addition and intramolecular nucleophilic substitution reactions . The reaction can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields. This method is scalable and can be used for the industrial production of the compound.
Chemical Reactions Analysis
4-(3-Fluorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(3-Fluorophenyl)piperidine-2,6-dione has several scientific research applications. It is used as a building block in the synthesis of various pharmaceuticals and bioactive molecules. The compound serves as a core structure in the design of cereblon ligands for the development of PROTAC (proteolysis-targeting chimeras) drugs . Additionally, it is utilized in the synthesis of drugs like aminoglutethimide and niraparib, which are used in the treatment of cancer . The compound’s unique structure and reactivity make it valuable in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. As a cereblon ligand, it binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding leads to the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome . This mechanism is exploited in the development of PROTAC drugs, which aim to selectively degrade disease-causing proteins.
Comparison with Similar Compounds
4-(3-Fluorophenyl)piperidine-2,6-dione can be compared with other similar compounds, such as 4-(4-fluorophenyl)piperidine-2,6-dione and other fluorinated piperidine derivatives These compounds share a similar piperidine core structure but differ in the position and type of substituents The presence of the fluorophenyl group at the 3-position in this compound imparts unique chemical and biological properties, making it distinct from its analogs
Properties
IUPAC Name |
4-(3-fluorophenyl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCHNRJQUCGHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650719 | |
| Record name | 4-(3-Fluorophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959246-81-2 | |
| Record name | 4-(3-Fluorophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



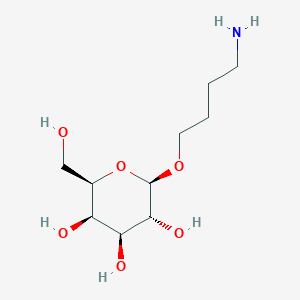
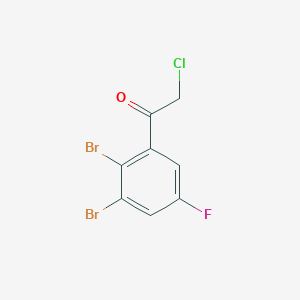
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B1450060.png)
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B1450061.png)
![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1450063.png)
![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)

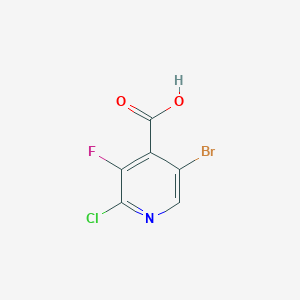
![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)

